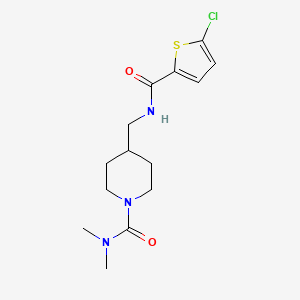

4-((5-chlorothiophene-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Beschreibung

This compound features a piperidine-1-carboxamide core substituted with a dimethylamino group and a methylene-linked 5-chlorothiophene-2-carboxamide moiety. The chlorine atom on the thiophene ring likely enhances electronic effects and metabolic stability, while the piperidine scaffold may improve solubility and bioavailability .

Eigenschaften

IUPAC Name |

4-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2S/c1-17(2)14(20)18-7-5-10(6-8-18)9-16-13(19)11-3-4-12(15)21-11/h3-4,10H,5-9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTVEFHXMRVMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-((5-chlorothiophene-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is part of a class of piperidine derivatives that have garnered interest for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring connected to a thiophene moiety, which may influence its interaction with biological targets. The presence of the chlorothiophene and carboxamide functionalities suggests potential for diverse biological activities, including anti-inflammatory and anti-cancer properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, likely through enzyme inhibition or receptor modulation. The thiophene ring and piperidine structure enable unique interactions that can alter cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interactions with receptors could lead to altered signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to 4-((5-chlorothiophene-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exhibit a range of biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antitumor | Potential to inhibit tumor cell growth in vitro and in vivo studies. |

| Anti-inflammatory | May reduce inflammation markers in experimental models. |

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to 4-((5-chlorothiophene-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide.

- CCR5 Antagonism : A study on piperidine derivatives demonstrated that modifications to the structure can enhance CCR5 binding affinity, leading to effective inhibition of HIV replication in human cells (EC50 values as low as 1.1 nM) . This suggests that similar structural motifs could provide therapeutic benefits in antiviral therapies.

- Anti-neoplastic Properties : Research has indicated that compounds with thiophene rings exhibit significant anti-cancer activities, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Pharmacokinetic Profiles : Studies on related compounds have shown favorable pharmacokinetic profiles, including metabolic stability and good bioavailability in animal models . This is crucial for the development of therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Heterocyclic Systems

Compound 1 : N-(5-Amino-3-(4-chlorophenyl)-4-cyano-2,3-dihydrothiophene-2-carbonyl)piperidine-1-carboxamide ()

- Key Differences: Heterocycle: Dihydrothiophene (partially saturated) vs. aromatic thiophene in the target compound. Substituents: Additional 4-cyano and 4-chlorophenyl groups vs. a single 5-chloro substitution.

Compound 2 : 4-(Dimethylamino)-N,N-dimethylpiperidine-1-carboxamide ()

- Key Differences: Lacks Chlorothiophene Moiety: No aromatic or halogenated substituents, reducing lipophilicity. Simpler Structure: May exhibit lower target affinity but better solubility due to reduced steric hindrance. Applications: Likely serves as a building block for further functionalization rather than a bioactive entity .

Compound 3 : 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide ()

- Key Differences: Core Heterocycle: Pyrazole vs. thiophene. Pyrazoles are more electron-deficient, altering binding modes. Chlorine Position: Substituted on a phenyl ring rather than thiophene, modulating electronic effects .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|---|

| Molecular Weight | ~340 (estimated) | 395.86 (calculated) | 205.32 | 476.05 |

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.5 (higher lipophilicity) | ~1.2 (highly polar) | ~5.0 (very lipophilic) |

| Key Functional Groups | Chlorothiophene, carboxamide | Cyanodihydrothiophene | Dimethylamino | Pyrazole, bicyclic terpene |

| Potential Targets | Kinases, GPCRs | Enzymes with nucleophilic sites | Solubility enhancers | Cannabinoid receptors |

Notes:

- The target compound’s balance of lipophilicity (chlorothiophene) and polarity (piperidine carboxamide) aligns with drug-like properties for CNS targets.

- Compound 3’s high molecular weight and lipophilicity may limit blood-brain barrier penetration, contrasting with the target compound’s moderate profile .

Q & A

Q. Intermediate Preparation :

- 5-Chlorothiophene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form the corresponding acyl chloride.

- The piperidine core (N,N-dimethylpiperidine-1-carboxamide) is prepared via carbodiimide-mediated coupling (e.g., DCC or EDC) .

Q. Coupling Reaction :

- The acyl chloride is reacted with the piperidine derivative under basic conditions (e.g., triethylamine or pyridine) to form the amide bond.

- Solvent choice (DMF, dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions .

- Yield Optimization :

- Purification via column chromatography or preparative HPLC improves purity (>95%). Reaction yields range from 60–85% depending on solvent and catalyst selection .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation. For example, the thiophene proton signals appear at δ 6.8–7.2 ppm, while N,N-dimethyl groups resonate at δ 2.2–2.4 ppm .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₄H₂₀ClN₃O₂S: 342.0942) validates molecular identity .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what structural analogs support these predictions?

- Methodology :

- Molecular Docking : The chlorothiophene and carboxamide groups are modeled against targets like kinase enzymes or GPCRs. The thiophene moiety may engage in π-π stacking, while the carboxamide forms hydrogen bonds .

- SAR Analysis : Analogs with similar scaffolds (e.g., N-(4-chlorophenyl)-5-methylfuropyridine-2-carboxamide) show IC₅₀ values <1 µM for inflammatory targets .

- Validation :

- In vitro assays (e.g., enzyme inhibition) are required to confirm docking results. Structural modifications (e.g., substituting chlorothiophene with bromofuran) can refine activity .

Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?

- Experimental Approach :

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Experimental solubility for this compound is ~2.5 mg/mL in DMSO but <0.1 mg/mL in aqueous buffers .

- Computational Adjustments :

- LogP predictions (e.g., 3.2 via ChemAxon) may overestimate hydrophobicity. Adjust using Abraham solvation parameters or experimental HPLC-derived logD values .

Q. How does the choice of catalyst impact stereochemical outcomes during synthesis?

- Case Study :

- Chiral Catalysts : Use of (R)-BINAP with palladium enhances enantiomeric excess (ee >90%) in piperidine ring formation .

- Racemization Risk : Elevated temperatures (>40°C) during coupling may reduce ee. Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) is advised .

Key Challenges and Contradictions

- Stereochemical Control : Conflicting reports on racemization rates in piperidine derivatives highlight the need for real-time monitoring .

- Bioactivity Variability : Discrepancies in IC₅₀ values for similar analogs suggest target promiscuity or assay-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.